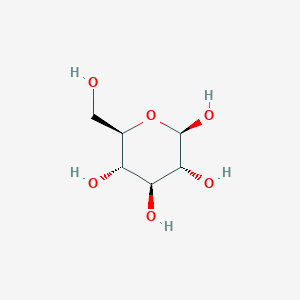
2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a chemical compound with the molecular formula C14H20O10 . It’s a key intermediary in the biomedical industry used in the synthesis of antiviral drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves improved (anhydrous) work-up conditions of a triflate displacement reaction . Another method involves the preparation of the versatile synthetic intermediate 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-d-mannopyranose from D-glucose .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O . The InChI key is IEOLRPPTIGNUNP-JABUTEAWSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 92-95 °C and it’s a solid at room temperature . It has a molecular weight of 348.30 .Wissenschaftliche Forschungsanwendungen
Glykosylierung in der biomedizinischen Forschung
“2,3,4,6-Tetra-O-acetyl-D-mannopyranose” wird in Glykosylierungsprozessen innerhalb der biomedizinischen Forschung verwendet. Es wurde verwendet, um neue synthetische Inhibitoren der Selektin-vermittelten Zelladhäsion zu bewerten, die entscheidend sind, um pathologische Prozesse wie Entzündungen und Krebsmetastasen zu verstehen und möglicherweise zu unterbrechen .
Synthese von antiviralen Medikamenten
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von antiviralen Medikamenten. Es trägt maßgeblich zur Forschung und Entwicklung potenter Inhibitoren für Krankheiten wie HIV und Influenza bei und zeigt seine Bedeutung in der biomedizinischen Industrie .
Synthese von Spiroketalglykosiden
In der synthetischen organischen Chemie wird “this compound” verwendet, um die stereospezifische Einlagerung in Spiroketalglykoside unter Verwendung von Alkylidencarben-C-H-Insertion zu untersuchen. Diese Methode ist entscheidend für die Bildung komplexer molekularer Strukturen, die in vielen bioaktiven Naturprodukten vorkommen .
Synthese von Lactam-haltigen N-Glykosiden
Eine neue Synthesemethode unter Verwendung dieser Verbindung wurde für bestimmte Lactam-haltige N-Glykoside entwickelt. Diese Verbindungen haben Anwendungen, die von Pharmazeutika bis hin zur Materialwissenschaft reichen, aufgrund ihrer strukturellen Vielfalt und biologischen Relevanz .
Herstellung von Benzoylmethyl-α-D-glucopyranosid
Die Herstellung von 2,3,4,6-tetra-O- (3-Brom)benzoylmethyl-α-D-glucopyranosid beinhaltet diese acetylierte Mannopyranose. Dieser Prozess ist essentiell für die Herstellung von Zwischenprodukten, die in verschiedenen chemischen Synthesen verwendet werden .
Fluoreszierende Sonden für die Lysosomenmarkierung
Es wurde bei der Synthese von fluoreszierenden Sonden für die Lysosomenmarkierung verwendet, einem wichtigen Werkzeug in der Zellbiologie und medizinischen Diagnostik, um die Lysosomenfunktion innerhalb von Zellen zu verfolgen und zu untersuchen .
Immunologische Experimente
Diese Verbindung dient als Vorläufer bei der Synthese von unterschiedlich substituierten Trimeren der Gruppe A N. meningitidis Kapselpolysaccharid-Wiederholungseinheit, die in immunologischen Experimenten verwendet werden, um die bakterielle Pathogenese und die Impfstoffentwicklung zu untersuchen .
Proteomforschung
Schließlich ist “this compound” auch ein Spezialprodukt, das in der Proteomforschung verwendet wird. Seine Rolle in Proteinstudien unterstreicht seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung .
Wirkmechanismus
Target of Action
It is known that mannose derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic processes .
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed, which can be attacked by a water molecule to form the corresponding 2,3,4,6-tetra-o-acetyl α- or β-glucopyranose .
Biochemical Pathways
Mannose derivatives are known to play roles in various biochemical pathways, including glycosylation processes .
Pharmacokinetics
It is soluble in chloroform, ethyl acetate, and methanol, which may influence its bioavailability .
Result of Action
Mannose derivatives have been used in research for their potential roles in stimulating biosynthetic processes .
Action Environment
Biochemische Analyse
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-D-mannopyranose plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. This compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The acetyl groups on this compound protect the hydroxyl groups of D-mannose, preventing unwanted side reactions during synthesis. Upon deacetylation, the free hydroxyl groups can participate in enzymatic reactions, forming glycosidic bonds with other sugars or biomolecules .
Cellular Effects
This compound influences various cellular processes by serving as a precursor to D-mannose. D-mannose is involved in protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. The presence of this compound in cells can enhance the availability of D-mannose, thereby influencing glycosylation pathways. This can impact cell signaling, gene expression, and cellular metabolism, as glycosylated proteins play essential roles in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to D-mannose through deacetylation. The free D-mannose can then participate in various biochemical pathways, including glycosylation. The acetyl groups on this compound protect the molecule during transport and initial reactions, ensuring that it reaches its target site without premature reactions. Once deacetylated, D-mannose can be incorporated into glycoproteins and glycolipids, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and protected from moisture. Upon exposure to aqueous environments or enzymatic activity, the acetyl groups can be hydrolyzed, leading to the formation of D-mannose. Long-term studies have shown that the presence of this compound can sustain the availability of D-mannose in cells, supporting prolonged glycosylation processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance glycosylation and improve protein function without causing adverse effects. At high doses, the accumulation of D-mannose can lead to metabolic imbalances and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. Upon deacetylation, D-mannose enters the glycolytic pathway, where it is phosphorylated to mannose-6-phosphate by hexokinase. Mannose-6-phosphate can then be isomerized to fructose-6-phosphate, an intermediate in glycolysis and gluconeogenesis. This integration into central metabolic pathways highlights the importance of this compound in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its acetylated form, which enhances its membrane permeability. Once inside the cell, the compound can be deacetylated to release D-mannose, which is then distributed to various cellular compartments. Transporters and binding proteins may assist in the localization and accumulation of D-mannose, ensuring its availability for glycosylation and other metabolic processes .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-JABUTEAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471943 | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140147-37-1, 58645-20-8 | |
| Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)






